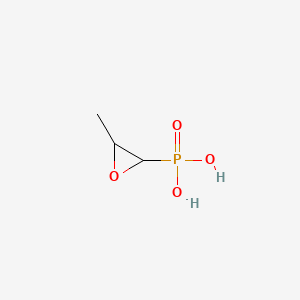

(3-Methyloxiran-2-yl)phosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methyloxiran-2-yl)phosphonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDXZJFXQJVXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860295 |

Source

|

| Record name | P-(3-Methyl-2-oxiranyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23112-90-5 |

Source

|

| Record name | P-(3-Methyl-2-oxiranyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23112-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P-(3-Methyl-2-oxiranyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyloxiran 2 Yl Phosphonic Acid

Established Chemical Synthesis Routes

The chemical synthesis of (3-Methyloxiran-2-yl)phosphonic acid has been achieved through several established routes. These methods primarily focus on the formation of the epoxide ring and the introduction of the phosphonic acid group at the C2 position of the oxirane.

Multi-Step Synthesis Processes

The preparation of (3-Methyloxiran-2-yl)phosphonic acid typically involves multi-step synthetic sequences. Common strategies include the epoxidation of a suitable precursor, such as (Z)-1-propenylphosphonic acid, or the ring closure of a functionalized acyclic precursor.

One prominent multi-step process involves the epoxidation of (Z)-1-propenylphosphonic acid. This method, while direct, often results in a racemic mixture of the cis-epoxides, necessitating a subsequent resolution step to isolate the desired enantiomer.

Another widely employed strategy is the ring closure of 1,2-dihydroxypropylphosphonate derivatives. This approach allows for the establishment of the required stereocenters in the acyclic precursor, which are then cyclized to form the epoxide ring.

A third key approach is the base-catalyzed ring closure of a halohydrinphosphonate. This method involves the formation of a halohydrin intermediate from an alkene precursor, which then undergoes an intramolecular cyclization to yield the epoxide.

Stereoselective Synthetic Approaches to (3-Methyloxiran-2-yl)phosphonic Acid

Given the importance of stereochemistry for the biological activity of (3-Methyloxiran-2-yl)phosphonic acid, numerous stereoselective synthetic approaches have been developed. These methods aim to control the absolute configuration at the C2 and C3 positions of the oxirane ring.

One successful strategy is the Sharpless asymmetric dihydroxylation of an (E)-1-propenylphosphonate derivative. This reaction introduces the two hydroxyl groups with a high degree of stereocontrol. The resulting diol can then be converted to the epoxide. For instance, the use of a modified AD-mix-α has been shown to facilitate this transformation at 0 °C, yielding the corresponding dibenzyl (1S,2S)-1,2-dihydroxypropylphosphonate in good yield and high enantiomeric excess.

Another powerful stereoselective method involves the enantioselective hydrogenation of β-oxophosphonates. For example, the hydrogenation of dimethyl 2-oxopropylphosphonate in the presence of a chiral ruthenium catalyst, such as one containing the (S)-BINAP ligand, can produce the corresponding β-hydroxyphosphonate with high enantioselectivity. This intermediate can then be further elaborated to the target epoxide.

Biocatalytic reductions have also been employed to achieve high stereoselectivity. The reduction of dimethyl (1-chloro-2-oxopropyl)phosphonate using specific enzymes can yield the corresponding chlorohydrin with high enantiomeric excess, which serves as a key intermediate for the synthesis of the desired enantiomer of (3-Methyloxiran-2-yl)phosphonic acid.

Optimization of Reaction Conditions for Stereocontrol

The precise control of reaction conditions is paramount for achieving high stereoselectivity in the synthesis of (3-Methyloxiran-2-yl)phosphonic acid. Factors such as temperature, solvent, and pH can significantly influence the stereochemical outcome of the key transformations.

Temperature plays a critical role in controlling the stereoselectivity of several key steps in the synthesis of (3-Methyloxiran-2-yl)phosphonic acid. Lowering the reaction temperature often enhances the stereochemical outcome by favoring the transition state that leads to the desired stereoisomer.

In the reduction of certain carbonyl precursors to diols, the reaction temperature can significantly impact the diastereomeric ratio. For instance, in the reduction of a dimethyl 2-(acyloxy)-1-oxopropylphosphonate, varying the temperature can influence the ratio of the resulting diastereomeric diols.

| Temperature (°C) | Diastereomeric Ratio (1S,2S) : (1R,2S) |

| -70 | 88 : 12 |

| Room Temperature | Lower diastereoselectivity |

This table illustrates the effect of temperature on the diastereoselectivity of a reduction step in the synthesis of a precursor to (3-Methyloxiran-2-yl)phosphonic acid.

Similarly, in the Sharpless asymmetric dihydroxylation of (E)-1-propenyl-phosphonate, conducting the reaction at 0 °C with a modified AD-mix-α has been reported to be optimal for achieving high enantiomeric excess (>99% ee).

The choice of solvent can have a profound effect on the stereoselectivity of the epoxide-forming steps. The solvent can influence the conformation of the substrate and the transition state, thereby directing the reaction towards a specific stereoisomer. Aprotic solvents are commonly employed in these reactions.

In the reduction of keto-phosphonates, which are precursors to the epoxide, a range of aprotic solvents can be utilized. The choice of solvent can impact the diastereoselectivity of the reduction.

| Solvent | Diastereomeric Ratio (1S,2S) : (1R,2S) |

| Toluene | 86 : 14 |

| Tetrahydrofuran (THF) | 86 : 14 |

This table shows the influence of different aprotic solvents on the diastereoselectivity of the reduction of a phosphonate (B1237965) precursor.

For the ring closure of halohydrins, the solvent system can also play a role in the efficiency and stereochemical integrity of the reaction.

While the direct influence of pH on the stereocontrol of the key synthetic steps is not as extensively documented as temperature and solvent effects, maintaining an appropriate pH is crucial for the stability of the starting materials, intermediates, and the final product. The phosphonic acid moiety itself is pH-sensitive, and controlling the acidity or basicity of the reaction medium is important to prevent undesired side reactions, such as the opening of the epoxide ring.

In enzymatic reactions, such as biocatalytic reductions, maintaining the optimal pH for the enzyme's activity is critical to ensure both high conversion and high stereoselectivity. Deviations from the optimal pH can lead to a decrease in enzyme activity and, consequently, lower enantiomeric excess.

Production from Natural Sources via Fermentation Processes

(3-Methyloxiran-2-yl)phosphonic acid is a natural product synthesized by several microorganisms, primarily belonging to the Streptomyces and Pseudomonas genera. nih.govnih.gov The biosynthetic pathways in these organisms have been elucidated and show notable differences, highlighting the diversity of microbial metabolism.

The production of fosfomycin (B1673569) through fermentation is a well-established method. Strains of Streptomyces fradiae are known to produce this antibiotic. wikipedia.org The fermentation process for S. fradiae typically involves a carefully formulated culture medium. For instance, a glucose-asparagine medium supplemented with citrate, L-methionine, and L-glutamate has been shown to support the production of fosfomycin as a secondary metabolite. nih.gov In this medium, L-asparagine serves as an effective nitrogen source for both microbial growth and antibiotic synthesis. nih.gov Furthermore, cobalt and inorganic phosphate (B84403) are required at concentrations that exceed what is needed for maximal growth to achieve optimal antibiotic production. nih.gov

Radioactive labeling studies have provided insights into the precursors of the fosfomycin molecule in S. fradiae. The methyl carbon of methionine is incorporated as the methyl group of fosfomycin. nih.gov Carbon 1 of fosfomycin is derived from carbons 1 and 6 of glucose, while carbon 2 originates from the second carbon of glucose. nih.gov

The biosynthetic pathways of fosfomycin in Streptomyces and Pseudomonas syringae share the initial and final steps but diverge in the intermediate transformations. nih.govnih.gov Both pathways begin with the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (PnPy) and conclude with the conversion of 2-hydroxypropylphosphonate (2-HPP) to fosfomycin. nih.govnih.gov However, the enzymes responsible for the conversion of PnPy to 2-HPP differ between the two genera. nih.gov P. syringae lacks the PnPy decarboxylase found in Streptomyces and instead utilizes a citrate synthase-like enzyme, Psf2. nih.gov This divergence illustrates the evolution of different metabolic strategies to produce the same bioactive compound.

A comparative overview of the biosynthetic pathways in Streptomyces and Pseudomonas is presented in the table below.

| Feature | Streptomyces Pathway | Pseudomonas syringae Pathway |

| Initial Precursor | Phosphoenolpyruvate (PEP) | Phosphoenolpyruvate (PEP) |

| First Intermediate | Phosphonopyruvate (PnPy) | Phosphonopyruvate (PnPy) |

| Key Divergent Step | Decarboxylation of PnPy by PnPy decarboxylase | Condensation of PnPy with acetyl-CoA by a citrate synthase-like enzyme (Psf2) |

| Final Precursor | 2-Hydroxypropylphosphonate (2-HPP) | 2-Hydroxypropylphosphonate (2-HPP) |

| Final Product | (3-Methyloxiran-2-yl)phosphonic acid | (3-Methyloxiran-2-yl)phosphonic acid |

Preparation of Research-Oriented Derivatives and Salts of (3-Methyloxiran-2-yl)phosphonic Acid

To enhance its properties for research and potential therapeutic applications, (3-Methyloxiran-2-yl)phosphonic acid has been converted into various derivatives and salts. These modifications can improve stability, bioavailability, and ease of handling. Commonly prepared forms include the trometamol, calcium, and sodium salts, as well as the phenylethylamine derivative which often serves as a key intermediate. researchgate.netmedchemexpress.comdrugbank.com

Fosfomycin Trometamol

Fosfomycin trometamol is a widely used salt that can be synthesized through several routes. One common method involves the reaction of fosfomycin phenylethylamine with tromethamine. epo.org Another approach starts with fosfomycin calcium, which is reacted with tromethamine and oxalic acid. epo.org A process has also been described that involves the reaction between fosfomycin disodium salt and a tromethamine acid salt (such as tromethamine mono-oxalate) in a substantially anhydrous alcoholic solvent like methanol. google.comepo.org A newer method involves the direct oxidation of maleic phosphoric acid in the presence of a chiral ligand to produce optically pure free fosfomycin acid, which is then neutralized with an equivalent of tromethamine. patsnap.comgoogle.com

Fosfomycin Calcium

Fosfomycin calcium can be prepared by reacting fosfomycin phenylethylamine with calcium hydroxide in a suitable solvent, such as water or a C1-C5 alcohol. google.com The reaction is typically carried out at a temperature between 10 and 50 °C for 2 to 10 hours. google.com Another method involves the use of fosfomycin dextrorotation salt, which is converted to fosfomycin dextrorotation calcium. By adding the levo-handed calcium salt of fosfomycin, the target fosfomycin calcium is obtained. google.com

Fosfomycin Sodium

The disodium salt of fosfomycin is another important derivative. drugbank.com It can be prepared by reacting fosfomycin phenylethylamine with sodium hydroxide. google.com The process typically involves dissolving sodium hydroxide in water, followed by the slow addition of fosfomycin phenylethylamine at room temperature. The reaction mixture is then heated to 35-40 °C and stirred for 1-2 hours. google.com

Fosfomycin Phenylethylamine

Fosfomycin phenylethylamine is a key intermediate in the synthesis of other fosfomycin salts and derivatives. researchgate.net It is a salt formed between (3-Methyloxiran-2-yl)phosphonic acid and (1R)-1-phenylethanamine. This derivative is often used to facilitate the purification and handling of fosfomycin.

The following table summarizes the synthetic methodologies for these common derivatives and salts.

| Derivative/Salt | Starting Material(s) | Key Reagents/Conditions | Reference(s) |

| Fosfomycin Trometamol | Fosfomycin phenylethylamine | Tromethamine | epo.org |

| Fosfomycin disodium salt | Tromethamine acid salt (e.g., mono-oxalate), anhydrous methanol | google.comepo.org | |

| Maleic phosphoric acid | Chiral ligand, hydrogen peroxide, tromethamine | patsnap.comgoogle.com | |

| Fosfomycin Calcium | Fosfomycin phenylethylamine | Calcium hydroxide, water or C1-C5 alcohol | google.com |

| Fosfomycin Sodium | Fosfomycin phenylethylamine | Sodium hydroxide, water | google.com |

Biosynthesis of 3 Methyloxiran 2 Yl Phosphonic Acid in Microorganisms

Identification of Producing Microbial Strains (e.g., Streptomyces and Pseudomonas Species)

Fosfomycin (B1673569) was first isolated from cultures of Streptomyces species in 1969. oup.com Since its discovery, several bacterial strains from the genera Streptomyces and Pseudomonas have been identified as producers of this antibiotic. nih.gov These microorganisms synthesize fosfomycin as a secondary metabolite. nih.gov

Notable producing strains include:

Streptomyces fradiae asm.orgnih.gov

Streptomyces wedmorensis nih.govasm.orgnih.gov

Streptomyces viridochromogenes nih.gov

Pseudomonas syringae nih.govasm.orgnih.gov

Pseudomonas viridiflava nih.govasm.org

Pseudomonas fluorescens asm.org

The following table provides a summary of the key microbial strains known to produce (3-Methyloxiran-2-yl)phosphonic acid.

| Genus | Species | Reference |

| Streptomyces | fradiae | asm.orgnih.gov |

| wedmorensis | nih.govasm.orgnih.gov | |

| viridochromogenes | nih.gov | |

| Pseudomonas | syringae | nih.govasm.orgnih.gov |

| viridiflava | nih.govasm.org | |

| fluorescens | asm.org |

Elucidation of Biosynthetic Pathways for Phosphonate (B1237965) Compounds

The biosynthesis of fosfomycin is a complex process involving multiple enzymatic steps. Interestingly, research has revealed that different microbial genera have evolved distinct pathways to synthesize this phosphonate antibiotic. nih.govasm.org While the initial and final steps of the pathways in Streptomyces and Pseudomonas are conserved, the intermediate steps for converting phosphonopyruvate to 2-hydroxypropylphosphonate differ significantly. asm.orgnih.govnih.gov

In Streptomyces species such as S. fradiae and S. wedmorensis, the biosynthetic pathway for fosfomycin consists of seven identified chemical steps. nih.gov The process begins with the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (PnPy). asm.org This initial reaction is a common feature in the biosynthesis of nearly all phosphonate compounds. asm.org

The key steps in the Streptomyces pathway are:

Phosphonopyruvate (PnPy) Formation : Phosphoenolpyruvate is converted to phosphonopyruvate. asm.org

Decarboxylation : The PnPy is then decarboxylated by a thiamine-dependent decarboxylase to form phosphonoacetaldehyde (PnAA). asm.orgnih.gov This step is crucial as it drives the thermodynamically unfavorable initial conversion of PEP. asm.org

Reduction : Phosphonoacetaldehyde is subsequently reduced to 2-hydroxyethylphosphonate (2-HEP). nih.gov

Methylation : The intermediate 2-HEP is methylated to generate (S)-2-hydroxypropylphosphonate (2-HPP). nih.govnih.gov

Epoxidation : The final step involves the formation of the epoxide ring, converting 2-HPP into fosfomycin. nih.gov

The gene cluster responsible for this pathway in Streptomyces is composed of the fom1–4 and fomA–D genes. nih.gov

The biosynthetic pathway in Pseudomonas syringae diverges from the Streptomyces pathway after the initial formation of phosphonopyruvate (PnPy). asm.orgnih.gov A key difference is the absence of a gene encoding for phosphonopyruvate decarboxylase in the P. syringae genome. asm.orgnih.gov Instead, it utilizes a different set of enzymes to convert PnPy to 2-HPP. asm.orgnih.gov

The distinct features of the Pseudomonas pathway include:

Citrate Synthase-like Enzyme : P. syringae contains a gene that codes for Psf2, a citrate synthase-like enzyme. asm.orgnih.gov This enzyme is homologous to proteins that add an acetyl group to PnPy in the biosynthesis of other natural products. asm.org

Alternative Intermediate Steps : The conversion of PnPy to 2-HPP in Pseudomonas involves a different set of enzymatic reactions compared to the decarboxylation and reduction sequence seen in Streptomyces. asm.orgnih.gov One proposed mechanism involves the formation of 2-oxopropionyl phosphonate, which is then reduced to 2-HPP. nih.gov

Despite these differences in the intermediate steps, the first and last steps—the conversion of phosphoenolpyruvate to phosphonopyruvate and the final epoxidation of 2-hydroxypropylphosphonate to fosfomycin—are shared between the two pathways. asm.orgnih.gov

Genetic Basis of Biosynthesis: Phosphonate Gene Cluster Identification and Analysis

The production of (3-Methyloxiran-2-yl)phosphonic acid is governed by dedicated biosynthetic gene clusters (BGCs). jic.ac.uk These are organized groups of genes that encode the enzymes required for the synthesis of the antibiotic. jic.ac.uk Analysis of these clusters in fosfomycin-producing organisms reveals the genetic blueprint for its synthesis and highlights the evolutionary divergence of the pathways.

In Streptomyces fradiae, cloning and sequence analysis led to the identification of the fom gene cluster. nih.gov Through gene deletion and heterologous expression in Streptomyces lividans, the minimal gene cluster required for fosfomycin production was determined to consist of eight genes: fom1, fom2, fom3, fom4, fomA, fomB, fomC, and fomD. illinois.edunih.gov An additional LuxR-type activator gene, named fomR, located nearby, was also found to be essential for heterologous production. illinois.edunih.gov

In Pseudomonas syringae PB-5123, genomic sequencing revealed a different BGC, designated the psf cluster. nih.gov This cluster contains genes that are not homologous to most of those found in the Streptomyces pathway, confirming a different biosynthetic route. nih.gov Key genes identified include psf1 (encoding PEP mutase) and psf4 (encoding the HppE epoxidase homolog). nih.govnih.gov The functionality of this entire gene cluster was confirmed through its successful heterologous expression in Pseudomonas aeruginosa. nih.gov The analysis of the psf cluster was instrumental in identifying the roles of enzymes like Psf2 and Psf3, which are unique to the Pseudomonas pathway. nih.govnih.gov

Table 2: Comparison of Minimal Biosynthetic Gene Clusters for Fosfomycin

| Organism | Gene Cluster | Key Genes | Proposed Function of Encoded Protein |

|---|---|---|---|

| Streptomyces fradiae | fom | fom1 | PEP mutase. illinois.edu |

| fom2 | PnPy decarboxylase. illinois.edu | ||

| fom3 | Putative methyltransferase. nih.govillinois.edu | ||

| fom4 (HppE) | (S)-2-HPP epoxidase. | ||

| fomA, fomB | Confer fosfomycin resistance. researchgate.net | ||

| Pseudomonas syringae | psf | psf1 (PepM) | PEP mutase. nih.gov |

| psf2 | Citrate synthase-like enzyme. nih.gov | ||

| psf3 | Reductase (2-OPP to (S)-2-HPP). nih.govillinois.edu |

Molecular Mechanism of Action of 3 Methyloxiran 2 Yl Phosphonic Acid

Inhibition of UDP-N-acetylglucosamine Enolpyruvyl Transferase (MurA)

(3-Methyloxiran-2-yl)phosphonic acid exerts its bactericidal effect by irreversibly inhibiting the MurA enzyme. nih.govnih.gov MurA is responsible for catalyzing the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG). nih.govnih.gov This reaction is the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. researchgate.netresearchgate.netnih.govnih.gov

The inhibitory action of (3-Methyloxiran-2-yl)phosphonic acid involves the formation of a stable, covalent bond with a specific amino acid residue in the active site of the MurA enzyme. nih.govfrontiersin.orgnih.gov In Escherichia coli, this key residue is Cysteine-115 (Cys115). nih.govnih.govfrontiersin.orgnih.gov The thiol group of this cysteine residue acts as a nucleophile, attacking the C2 carbon of the epoxide ring on the (3-Methyloxiran-2-yl)phosphonic acid molecule. nih.gov This results in the opening of the epoxide ring and the formation of a covalent adduct between the drug and the enzyme. nih.govnih.govfrontiersin.org This irreversible binding effectively inactivates the MurA enzyme. nih.govnih.gov Mutation of this Cys115 residue, for instance to an aspartate (C115D), can confer resistance to the antibiotic while still allowing the enzyme to be active. nih.govnih.gov

| Key Interaction Components | Description |

| Inhibitor | (3-Methyloxiran-2-yl)phosphonic acid |

| Target Enzyme | UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) |

| Active Site Residue | Cysteine-115 (in E. coli) |

| Bond Type | Covalent |

| Result | Irreversible inactivation of MurA |

The chemical structure of (3-Methyloxiran-2-yl)phosphonic acid allows it to act as an effective mimic of the natural substrate of MurA, phosphoenolpyruvate (PEP). nih.govnih.govfrontiersin.org This structural analogy enables the antibiotic to bind to the active site of MurA, competing with PEP. nih.gov The negatively charged phosphonate (B1237965) group of (3-Methyloxiran-2-yl)phosphonic acid interacts with positively charged residues within the MurA active site, such as Lys22, Arg120, and Arg397, further stabilizing its position and facilitating the subsequent covalent modification of Cys115. nih.gov

Disruption of Bacterial Peptidoglycan Biosynthesis

By inactivating MurA, (3-Methyloxiran-2-yl)phosphonic acid effectively halts the production of peptidoglycan, a critical polymer that forms the bacterial cell wall. researchgate.netresearchgate.netnih.govnih.govfrontiersin.org

The primary consequence of MurA inhibition is the blockage of the formation of UDP-N-acetylglucosamine-3-O-enolpyruvate from UDP-N-acetylglucosamine and phosphoenolpyruvate. nih.govnih.govfrontiersin.org This enolpyruvyl-containing sugar nucleotide is a necessary precursor for the synthesis of N-acetylmuramic acid, a fundamental building block of the peptidoglycan structure. nih.gov

The bacterial cell wall is a dynamic structure that is essential for maintaining the cell's shape and protecting it from osmotic stress. frontiersin.orgfrontiersin.org The peptidoglycan layer provides the necessary structural rigidity to withstand the high internal turgor pressure. frontiersin.org By inhibiting the synthesis of peptidoglycan precursors, (3-Methyloxiran-2-yl)phosphonic acid compromises the integrity of the cell wall. nih.govnih.gov This is particularly detrimental in growing bacteria, where cell wall synthesis is active. The weakened cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and bacterial death. nih.govfrontiersin.org

Mechanisms of Cellular Uptake in Target Organisms

For (3-Methyloxiran-2-yl)phosphonic acid to reach its intracellular target, MurA, it must first be transported across the bacterial cell membrane. nih.govnih.govfrontiersin.org The uptake of this antibiotic is not a passive process but is mediated by specific transport systems. In many bacteria, particularly Gram-negative species like E. coli, (3-Methyloxiran-2-yl)phosphonic acid is actively transported into the cytoplasm by permeases that normally function to uptake other molecules. nih.govnih.govfrontiersin.org The two primary transport systems involved are the glycerol-3-phosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT). researchgate.netnih.govnih.govfrontiersin.org The expression of these transporters is often induced by the presence of their respective substrates, glycerol-3-phosphate and glucose-6-phosphate. researchgate.netnih.gov

| Transporter System | Normal Substrate | Inducer |

| GlpT | Glycerol-3-phosphate | Glycerol-3-phosphate |

| UhpT | Hexose-6-phosphate (e.g., Glucose-6-phosphate) | Glucose-6-phosphate |

Glycerol-3-Phosphate Transporter (GlpT) Mediated Transport

The Glycerol-3-Phosphate Transporter (GlpT) is a crucial permease for the uptake of (3-Methyloxiran-2-yl)phosphonic acid. nih.gov GlpT is a member of the major facilitator superfamily (MFS) of transporters and functions as a secondary active transporter, specifically an antiporter that exchanges extracellular glycerol-3-phosphate (G3P) for intracellular inorganic phosphate (B84403) (Pi). nih.govnih.gov

The ability of GlpT to transport (3-Methyloxiran-2-yl)phosphonic acid is due to the antibiotic's structural mimicry of the transporter's natural substrate, glycerol-3-phosphate. nih.govnih.gov This molecular resemblance allows the antibiotic to be recognized and translocated into the bacterial cytoplasm. The expression of the glpT gene is tightly regulated. It is induced by the presence of its substrate, G3P, in the environment. nih.gov In E. coli, glycerol can enter the cell, be phosphorylated to intracellular G3P, which then acts as an inducer by removing the GlpR repressor from the glpT promoter region, thereby activating its transcription. mdpi.com

Mutations that impair or eliminate the function of the GlpT transporter are a common mechanism of resistance to (3-Methyloxiran-2-yl)phosphonic acid. frontiersin.org Inactivation of the glpT gene has been shown to be a primary factor in conferring significant resistance to the antibiotic in species like Pseudomonas aeruginosa. nih.gov Various mutations, including deletions and truncations in the GlpT protein, can lead to reduced permeability and a subsequent loss of function. frontiersin.org

Table 1: Impact of GlpT System on (3-Methyloxiran-2-yl)phosphonic acid Activity

| Genetic Component | Function | Impact of Inactivation/Mutation | Reference |

|---|---|---|---|

| GlpT | Glycerol-3-phosphate:inorganic phosphate antiporter; transports fosfomycin (B1673569). | Loss of function leads to reduced antibiotic uptake and increased resistance. | frontiersin.orgnih.gov |

| GlpR | Repressor protein that blocks glpT transcription. | Inactivation leads to constitutive expression of glpT. | nih.gov |

| Glycerol-3-Phosphate | Natural substrate and inducer of the GlpT transporter. | Competes with fosfomycin for transport, but its intracellular form is necessary for glpT expression. | nih.govmdpi.com |

Glucose-6-Phosphate Transporter (UhpT) Mediated Transport

The second major pathway for (3-Methyloxiran-2-yl)phosphonic acid entry into bacteria like E. coli is the Glucose-6-Phosphate Transporter (UhpT). nih.govresearchgate.net Similar to GlpT, UhpT is a member of the major facilitator superfamily and functions as an antiporter, facilitating the uptake of hexose (B10828440) phosphates such as glucose-6-phosphate (G6P) in exchange for intracellular inorganic phosphate. nih.gov UhpT transporters share extensive amino acid sequence homology with GlpT transporters. nih.gov

The transport of (3-Methyloxiran-2-yl)phosphonic acid via UhpT is possible because the antibiotic also mimics the structure of G6P. nih.gov The expression of the UhpT system is inducible and controlled by a two-component regulatory system consisting of UhpA, UhpB, and UhpC. nih.govmdpi.com The presence of extracellular G6P is sensed by this system, which in turn activates the transcription of the uhpT gene. mdpi.com

Given its role in antibiotic uptake, the UhpT system is clinically significant. For antimicrobial susceptibility testing, G6P is often added to the culture medium to ensure the expression of UhpT, allowing for an accurate determination of the antibiotic's activity. mdpi.commdpi.com Mutations in any of the uhp genes (uhpA, uhpB, uhpC, or uhpT) can lead to impaired transporter function and confer resistance to (3-Methyloxiran-2-yl)phosphonic acid. nih.govmdpi.com

Table 2: Impact of UhpT System on (3-Methyloxiran-2-yl)phosphonic acid Activity

| Genetic Component | Function | Impact of Inactivation/Mutation | Reference |

|---|---|---|---|

| UhpT | Hexose phosphate:inorganic phosphate antiporter; transports fosfomycin. | Loss of function leads to reduced antibiotic uptake and increased resistance. | nih.gov |

| UhpA, UhpB, UhpC | Regulatory proteins required for high-level expression of UhpT. | Mutations lead to decreased UhpT expression and increased resistance. | nih.govmdpi.com |

| Glucose-6-Phosphate | Natural substrate and inducer of the UhpT transporter. | Induces uhpT expression, increasing fosfomycin uptake and susceptibility. | nih.govmdpi.com |

| cyaA, ptsI | Genes involved in cAMP production, which is required for full expression of GlpT and UhpT. | Mutations decrease cAMP levels, reducing expression of both transporters and leading to resistance. | mdpi.com |

Competition for Transporter Binding Sites

Since both the GlpT and UhpT transporters are responsible for moving essential nutrients into the bacterial cell, (3-Methyloxiran-2-yl)phosphonic acid must compete with the natural substrates of these transporters, namely G3P and G6P, for binding and translocation. frontiersin.org This competition has a direct impact on the efficacy of the antibiotic.

The presence of high concentrations of the natural substrates can reduce the uptake of (3-Methyloxiran-2-yl)phosphonic acid. For instance, the addition of G3P to the external medium, while necessary to induce the expression of GlpT, can also lead to occupancy of the transporter's binding site, thereby competitively inhibiting the transport of the antibiotic. mdpi.com This presents a complex regulatory and functional scenario where the inducer of the transport system is also a competitor for the transported drug.

This principle of competitive inhibition is a key consideration in understanding the conditions under which the antibiotic is most effective and how bacteria might evade its action. The relative concentrations of the antibiotic and the natural transporter substrates in the bacterial environment can influence the rate of antibiotic uptake and, consequently, its bactericidal activity.

Molecular Mechanisms of Resistance to 3 Methyloxiran 2 Yl Phosphonic Acid

Target Enzyme Modifications: MurA Mutational Analysis and Overproduction

The primary target of fosfomycin (B1673569) is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, or MurA, which is essential for the initial step of peptidoglycan biosynthesis in bacterial cell walls. nih.govnih.gov Resistance can arise through alterations to the MurA enzyme, either by mutations that prevent the antibiotic from binding or by increasing the production of the enzyme to overcome the inhibitory effect.

Specific Mutational Analysis of MurA Active Site (e.g., Cys115 Mutations)

Fosfomycin irreversibly binds to and inactivates MurA by forming a covalent bond with a specific cysteine residue at position 115 (Cys115) in the active site of the enzyme in Escherichia coli. nih.govnih.govnih.gov Mutations at this critical site can confer high-level resistance to the antibiotic.

Cys115 to Aspartate (C115D) Substitution: Research has shown that replacing the Cys115 residue with aspartate results in a MurA enzyme that is highly active but completely resistant to inhibition by fosfomycin. nih.gov While the mutant enzyme can still bind fosfomycin reversibly, the covalent modification that leads to inactivation does not occur. nih.gov This specific mutation has been identified in naturally resistant organisms like Mycobacterium tuberculosis. nih.gov

Other Amino Acid Substitutions: Studies have identified other amino acid substitutions in MurA that contribute to fosfomycin resistance in clinical isolates. For example, in E. coli, substitutions such as Asp369Asn and Leu370Ile have been reported. nih.gov Similarly, various mutations in the murA gene have been found in fosfomycin-resistant Staphylococcus aureus strains. frontiersin.orgnih.govnih.gov

| Organism | MurA Mutation | Effect on Fosfomycin Susceptibility | Reference |

| Escherichia coli | Cys115 to Asp (C115D) | High-level resistance | nih.gov |

| Escherichia coli | Asp369 to Asn (D369N) | Resistance | nih.gov |

| Escherichia coli | Leu370 to Ile (L370I) | Resistance | nih.gov |

| Staphylococcus aureus | Various mutations | Resistance | frontiersin.orgnih.govnih.gov |

Overproduction of MurA as a Resistance Strategy

Another mechanism to overcome the effects of fosfomycin is the overproduction of the target enzyme, MurA. By increasing the number of MurA molecules within the cell, bacteria can effectively dilute the impact of the antibiotic, ensuring that enough functional enzyme remains to carry out peptidoglycan synthesis.

A genomewide overexpression screening in Escherichia coli demonstrated that among 5,272 chromosomal genes, only the overexpression of murA could confer a clinical level of resistance to fosfomycin. nih.govasm.org This strategy comes at a relatively low fitness cost to the bacteria compared to other resistance mutations, making it a viable evolutionary pathway for acquiring resistance. nih.govasm.orgresearchgate.net The level of resistance has been shown to be proportional to the level of MurA overproduction. nih.govasm.org

Reduced Intracellular Accumulation of (3-Methyloxiran-2-yl)phosphonic Acid

For fosfomycin to be effective, it must be actively transported into the bacterial cell. A primary mechanism of resistance involves mutations that impair these transport systems, thereby reducing the intracellular concentration of the antibiotic. nih.govnih.gov

Mutations Affecting Transporter Genes (GlpT, UhpT)

In many bacteria, including Escherichia coli, fosfomycin enters the cell through two main transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT). nih.govnih.gov

GlpT and UhpT Mutations: Mutations that inactivate or reduce the function of either the glpT or uhpT genes can lead to fosfomycin resistance. nih.govnih.gov The inactivation of a single transporter often results in a moderate level of resistance, while simultaneous mutations in both transport systems can lead to high-level resistance. nih.govmdpi.com In Staphylococcus aureus, mutations in glpT and uhpT are common in fosfomycin-resistant strains. frontiersin.orgnih.gov Studies have shown that complementing these mutated genes with functional copies can restore fosfomycin susceptibility. nih.gov In some clinical isolates of E. coli, truncated versions of the GlpT transporter, caused by insertions or deletions in the glpT gene, have been identified as the cause of resistance. nih.gov

| Organism | Affected Transporter(s) | Effect on Fosfomycin MIC | Reference |

| Escherichia coli | glpT inactivation | Moderate increase | nih.gov |

| Escherichia coli | uhpT inactivation | Moderate increase | nih.gov |

| Staphylococcus aureus | uhpT deletion | MIC increase from 0.5 to 32 µg/ml | nih.gov |

| Staphylococcus aureus | glpT deletion | MIC increase from 0.25 to 4 µg/ml | nih.gov |

| Staphylococcus aureus | Double glpT and uhpT deletion | High-level resistance (MIC > 1024 µg/ml) | nih.gov |

Alterations in Transport System Regulation

The expression of the glpT and uhpT transporter genes is tightly regulated. Alterations in these regulatory pathways can also lead to reduced fosfomycin uptake and subsequent resistance.

Regulatory Gene Mutations: In E. coli, the UhpT system is controlled by the regulatory genes uhpA, uhpB, and uhpC. Inactivation of any of these genes can lead to reduced expression of the UhpT transporter and fosfomycin resistance. nih.gov

cAMP-CRP Regulation: The expression of both GlpT and UhpT is positively regulated by the cyclic AMP (cAMP) receptor protein (CRP) complex. nih.govnih.gov Mutations in the cyaA or ptsI genes, which are involved in cAMP synthesis, can lead to decreased intracellular cAMP levels. This, in turn, reduces the expression of both transporters, resulting in diminished fosfomycin uptake. nih.govnih.gov The repressor GlpR also controls glpT transcription; its inactivation leads to constitutive expression of glpT. nih.gov

Enzymatic Inactivation of (3-Methyloxiran-2-yl)phosphonic Acid

A third major mechanism of resistance involves the enzymatic modification and inactivation of the fosfomycin molecule itself. nih.govnih.gov Bacteria can acquire genes that encode enzymes capable of detoxifying the antibiotic before it can reach its target.

These enzymes, known as Fos enzymes, typically inactivate fosfomycin by opening its epoxide ring through the addition of a nucleophile. nih.gov

FosA: This enzyme is a glutathione-S-transferase that catalyzes the addition of glutathione (B108866) to the C1 of the fosfomycin molecule. It is a metalloenzyme that is found in both Gram-negative and Gram-positive bacteria and is often encoded on mobile genetic elements like plasmids and transposons, facilitating its spread. nih.gov

FosB: FosB is a bacillithiol-S-transferase that inactivates fosfomycin by conjugating it with bacillithiol. This mechanism is primarily found in Gram-positive bacteria, such as Staphylococcus aureus. nih.gov

FosX: This enzyme is a hydrolase that adds a water molecule to the epoxide ring of fosfomycin, rendering it inactive. FosX is another type of metalloenzyme. nih.gov

FomA and FomB: These are kinases that phosphorylate fosfomycin, leading to its inactivation. nih.gov

While plasmid-encoded fosfomycin-inactivating enzymes like FosA and FosB have been identified, studies suggest that resistance in many clinical isolates is more commonly due to alterations in the chromosomal genes that affect antibiotic uptake. nih.gov

Role of Glutathione S-Transferases (FosA-type Enzymes)

FosA-type enzymes are metalloenzymes that provide resistance to (3-Methyloxiran-2-yl)phosphonic acid in many Gram-negative bacteria. nih.govasm.org These enzymes are dependent on Mn(II) and K+ for their catalytic activity. nih.govnih.gov The fosA gene can be located on either the chromosome or on mobile genetic elements like plasmids and transposons, facilitating its spread. nih.govasm.org For instance, the fosA3 gene has been identified on plasmids in Klebsiella pneumoniae and Escherichia coli, contributing to high levels of resistance. nih.gov

FosA enzymes catalyze the inactivation of (3-Methyloxiran-2-yl)phosphonic acid through the addition of the tripeptide glutathione (GSH) to the C1 carbon of the antibiotic's epoxide ring. nih.govnih.gov This reaction results in the formation of a stable glutathione-antibiotic adduct, which is inactive. nih.govresearchgate.net The catalytic process involves the deprotonation of the thiol group of glutathione, facilitated by a nearby tyrosine residue (Y39 in FosA from Pseudomonas aeruginosa), which then acts as a nucleophile. nih.govnih.gov The enzyme exhibits high specificity for glutathione as the thiol substrate. sci-hub.box The reaction is a competitive inhibition with respect to (3-Methyloxiran-2-yl)phosphonic acid binding. nih.gov

Role of Thiol S-Transferases (FosB-type Enzymes)

FosB enzymes are divalent metal-dependent thiol S-transferases that confer resistance to (3-Methyloxiran-2-yl)phosphonic acid primarily in Gram-positive bacteria, including pathogenic species like Staphylococcus aureus and Bacillus cereus. nih.govvanderbilt.edu These enzymes are metalloenzymes, with in vitro studies suggesting a preference for Mn2+ as the metal cofactor, although other divalent cations like Mg2+ and Ni(II) can also support activity. vanderbilt.edunih.govacs.org The fosB gene can be found on both chromosomes and plasmids. nih.gov

FosB enzymes catalyze the nucleophilic addition of a low-molecular-weight thiol to the epoxide ring of (3-Methyloxiran-2-yl)phosphonic acid. vanderbilt.eduacs.org Unlike FosA, the preferred physiological thiol substrate for FosB in many low-G+C Gram-positive bacteria is bacillithiol (BSH), not glutathione. nih.govportlandpress.com Kinetic studies have shown that FosB has a much higher affinity for BSH than for other thiols like L-cysteine. nih.govnih.gov The reaction follows a compulsory ordered binding mechanism where the antibiotic binds first, followed by BSH. nih.govportlandpress.com The nucleophilic attack occurs at the C1 carbon of the epoxide, leading to its opening and the inactivation of the antibiotic. nih.govnih.gov Disruption of BSH biosynthesis significantly increases the susceptibility of S. aureus to the antibiotic, confirming the crucial role of this pathway in resistance. nih.govportlandpress.com

Role of Epoxide Hydrolases (FosX-type Enzymes)

FosX enzymes represent another class of resistance determinants found in bacteria such as Listeria monocytogenes and Brucella melitensis. nih.gov These enzymes are related to the FosA and FosB families but have a distinct catalytic mechanism. nih.gov They are Mn2+-dependent epoxide hydrolases. nih.gov

The FosX-type enzymes inactivate (3-Methyloxiran-2-yl)phosphonic acid by catalyzing the hydrolytic cleavage of the epoxide ring. nih.gov Instead of utilizing a thiol-containing cosubstrate like glutathione or bacillithiol, FosX uses a water molecule as the nucleophile. nih.gov This hydration reaction results in the formation of a diol, which is an inactive form of the antibiotic. researchgate.net The nucleophilic attack of water occurs at the C1 position of the epoxide ring. vanderbilt.edu

Role of ATP-Dependent Phosphotransferases (FosC-type Enzymes)

FosC enzymes provide resistance through a phosphorylation mechanism. The fosC gene was first identified in the (3-Methyloxiran-2-yl)phosphonic acid-producing organism Pseudomonas syringae. nih.gov A related enzyme, FosC2, has also been identified on plasmids. nih.gov These enzymes are kinases that utilize ATP as a cosubstrate. nih.govnih.gov

The catalytic action of FosC involves the transfer of a phosphate group from ATP to the phosphonate (B1237965) moiety of (3-Methyloxiran-2-yl)phosphonic acid. nih.govnih.gov This phosphorylation reaction renders the antibiotic inactive. nih.gov The reaction is highly specific for ATP, as other nucleotide triphosphates cannot serve as the phosphate donor. nih.gov This inactivation can be reversed by the action of alkaline phosphatase. nih.gov

Summary of Resistance Mechanisms

| Enzyme Type | Gene Name | Organism Type | Cofactor(s) | Substrate(s) | Catalytic Action |

| Glutathione S-Transferase | FosA | Gram-negative | Mn(II), K+ | Glutathione | Glutathione adduction to epoxide ring nih.govnih.gov |

| Thiol S-Transferase | FosB | Gram-positive | Mn(II) | Bacillithiol | Bacillithiol adduction to epoxide ring nih.govvanderbilt.edu |

| Epoxide Hydrolase | FosX | Various | Mn(II) | Water | Hydrolysis of epoxide ring nih.gov |

| ATP-Dependent Phosphotransferase | FosC | Various | ATP | ATP | Phosphorylation of the phosphonate group nih.gov |

Enzymatic Modification of (3-Methyloxiran-2-yl)phosphonic Acid

The primary mechanism of enzymatic resistance to (3-Methyloxiran-2-yl)phosphonic acid involves the modification and inactivation of the antibiotic, rather than phosphorylation. Several enzymes, designated as Fos proteins, catalyze the opening of the antibiotic's reactive oxirane ring, rendering it unable to bind to its target, MurA. nih.gov

FosA: This enzyme is a metallo-dependent glutathione S-transferase that requires potassium and either manganese or magnesium ions for its activity. researchgate.net FosA catalyzes the addition of glutathione to the C1 position of the fosfomycin molecule, breaking the epoxide ring and inactivating the antibiotic. nih.gov This is a particularly concerning mechanism as the fosA gene is often located on mobile genetic elements, facilitating its spread. nih.gov

FosB: This enzyme is a thiol S-transferase that utilizes L-cysteine or other thiols to inactivate fosfomycin. FosB adds a thiol group to the antibiotic, which also results in the opening of the epoxide ring. nih.govresearchgate.net

FosX: Unlike FosA and FosB, FosX is a hydrolase that uses a water molecule to break the epoxide ring. This enzyme is dependent on manganese ions for its catalytic activity. nih.govresearchgate.net

While kinases such as FomA and FomB are involved in the biosynthesis of fosfomycin in producer organisms, they are not implicated in clinical resistance mechanisms. rsc.orgresearchgate.net The principal enzymatic route of resistance in pathogenic bacteria is the irreversible modification of the antibiotic's epoxide ring by FosA, FosB, or FosX enzymes. nih.gov

Plasmid-Mediated Resistance Determinants

A significant driver of resistance to (3-Methyloxiran-2-yl)phosphonic acid is the acquisition of resistance genes located on plasmids. These mobile genetic elements can be transferred between different bacteria, leading to the rapid dissemination of resistance. The most clinically relevant plasmid-mediated resistance determinants are the fos genes, which encode the inactivating enzymes described above. nih.govnih.gov

Chromosomally Encoded Resistance Determinants

Resistance to (3-Methyloxiran-2-yl)phosphonic acid can also arise from modifications to the bacterial chromosome. These changes typically involve either the expression of chromosomally encoded inactivating enzymes or, more commonly, mutations that impair the antibiotic's entry into the bacterial cell. nih.govumn.edu

(3-Methyloxiran-2-yl)phosphonic acid enters the bacterial cell using two main transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT). researchgate.netasm.org Mutations in the genes encoding these transporters (glpT and uhpT) are a primary mechanism of resistance. nih.govasm.org Such mutations prevent or reduce the uptake of the antibiotic, rendering it ineffective as it cannot reach its intracellular target. asm.orgnih.gov In addition to the transporter genes themselves, mutations in regulatory genes that control the expression of these transporters, such as cyaA (encoding adenylate cyclase) and ptsI (encoding Enzyme I of the phosphotransferase system), can also lead to resistance by downregulating transporter expression. researchgate.netasm.org

Furthermore, some bacteria possess chromosomally encoded fos genes that contribute to intrinsic or acquired resistance. For example, Pseudomonas aeruginosa can develop resistance through the overexpression of its chromosomally encoded FosA enzyme. nih.govumn.edu

Intrinsic Resistance Mechanisms in Specific Bacterial Pathogens

Certain bacterial species are naturally or intrinsically resistant to (3-Methyloxiran-2-yl)phosphonic acid. This intrinsic resistance is not acquired from other bacteria but is an inherent characteristic of the organism. The mechanisms for this can vary. nih.govasm.org

One major mechanism of intrinsic resistance is the presence of a naturally resistant MurA enzyme. In some bacteria, the MurA enzyme has key amino acid substitutions in its active site that reduce its binding affinity for the antibiotic, while still allowing it to perform its normal physiological function. This makes the organism inherently less susceptible to the drug's action. nih.gov

Another key mechanism is the absence of an efficient uptake system for the antibiotic. nih.gov For instance, the intrinsic resistance of Acinetobacter species is partly attributed to poor permeability of the cell membrane to the drug. nih.gov Similarly, other pathogens like Mycobacterium tuberculosis and Chlamydia trachomatis are also known to be intrinsically resistant. researchgate.net In Pseudomonas aeruginosa, while it can acquire resistance, it also demonstrates a level of inherent resistance due to factors including chromosomally encoded inactivating enzymes and less efficient antibiotic uptake compared to other bacteria. umn.eduasm.org

Structure Activity Relationship Sar Studies of 3 Methyloxiran 2 Yl Phosphonic Acid and Analogs

Stereochemical Influence on Biological Activity: Significance of (2R,3S) Configuration

The biological activity of (3-Methyloxiran-2-yl)phosphonic acid is profoundly dependent on its stereochemistry. The naturally occurring and clinically utilized form of the antibiotic is the (−)-(1R,2S) or (2R,3S) enantiomer. nih.govchemspider.com This specific configuration is essential for its potent inhibitory activity against the target enzyme, MurA.

Studies comparing the different stereoisomers of fosfomycin (B1673569) have consistently demonstrated that the (2R,3S) configuration is the most active. The other enantiomers, such as the (+)-(1S,2R)-epoxypropylphosphonic acid, show significantly reduced or no antibacterial activity. researchgate.net This stereoselectivity is a reflection of the highly specific three-dimensional architecture of the MurA active site, which can only accommodate the (2R,3S)-isomer in an orientation that facilitates the subsequent inhibitory reaction. The precise spatial arrangement of the methyl group, the epoxide ring, and the phosphonate (B1237965) group in the (2R,3S) configuration is crucial for optimal binding and inactivation of the enzyme. mdpi.com

Table 1: Stereoisomers of (3-Methyloxiran-2-yl)phosphonic acid and Biological Activity

| Stereoisomer Configuration | Common Name | Biological Activity |

|---|---|---|

| (2R,3S) | Fosfomycin | High antibacterial activity |

Role of the Epoxide Ring in Chemical Reactivity and Enzyme Inhibition

The three-membered epoxide ring is the cornerstone of fosfomycin's pharmacological function. chemistryviews.org This oxirane ring is inherently strained, making it chemically reactive and susceptible to nucleophilic attack. nih.gov This reactivity is central to its mechanism of enzyme inhibition.

Fosfomycin acts as an irreversible inhibitor of the MurA enzyme. nih.gov After entering the bacterial cell, it binds to the active site of MurA. The inhibition process involves the nucleophilic attack by the thiol group of a specific cysteine residue (Cys115 in Escherichia coli MurA) on the C1 carbon of the epoxide ring. nih.gov This attack leads to the opening of the epoxide ring and the formation of a stable covalent bond between the antibiotic and the enzyme. mdpi.com This covalent modification permanently inactivates the MurA enzyme, halting the biosynthesis of peptidoglycan, which is essential for the integrity of the bacterial cell wall, ultimately leading to cell death. researchgate.net The mutation of this Cys115 residue is a known mechanism of bacterial resistance, underscoring the critical role of this epoxide-mediated covalent linkage. nih.gov

Contribution of the Phosphonic Acid Moiety to Biological Activity

The phosphonic acid group is the second key pharmacophore of the molecule, primarily responsible for its recognition by the target enzyme and its entry into the bacterial cell. Fosfomycin is a structural analog of phosphoenolpyruvate (B93156) (PEP), the natural substrate of the MurA enzyme. nih.govresearchgate.net The phosphonic acid moiety mimics the phosphate (B84403) group of PEP, allowing the antibiotic to be recognized and bind to the PEP-binding site on MurA.

Once in the active site, the negatively charged phosphonate group engages in crucial electrostatic interactions with conserved, positively charged amino acid residues, including Lys22, Arg120, and Arg397 in E. coli MurA. nih.gov These interactions anchor the inhibitor firmly within the active site, positioning the epoxide ring optimally for the subsequent nucleophilic attack by Cys115. nih.gov Furthermore, the structural similarity of the phosphonic acid group to phosphate-containing molecules like glucose-6-phosphate (G6P) and glycerol-3-phosphate (G3P) facilitates its transport into the bacterial cytoplasm via specific transport systems (GlpT and UhpT), a necessary step to reach its intracellular target. researchgate.netresearchgate.net

Design and Synthesis of Epoxide Ring-Opened Analogs for SAR Analysis

The critical role of the strained epoxide ring in the activity of fosfomycin has been further elucidated through the synthesis and analysis of ring-opened analogs. Bacterial resistance mechanisms often involve enzymes like FosA, FosB, and FosX, which inactivate the antibiotic by catalyzing the nucleophilic addition of glutathione (B108866), bacillithiol, or water, respectively, to the C1 position of the epoxide. nih.gov This enzymatic reaction opens the oxirane ring, yielding a diol product (1,2-dihydroxypropylphosphonic acid) that is devoid of antibacterial activity. nih.gov

Inspired by these resistance mechanisms, researchers have synthesized various epoxide ring-opened analogs to confirm the necessity of the intact ring for biological function. These synthetic analogs, where the epoxide is replaced by a diol or other functionalities, consistently fail to inhibit the MurA enzyme and lack significant antibacterial properties. This line of evidence from SAR studies unequivocally confirms that the electrophilicity and reactivity of the intact epoxide ring are indispensable for the covalent inactivation of MurA and, consequently, for the bactericidal effect of the parent compound. mdpi.com

Table 2: Activity of Fosfomycin and Ring-Opened Analog

| Compound | Key Structural Feature | MurA Inhibition | Antibacterial Activity |

|---|---|---|---|

| (3-Methyloxiran-2-yl)phosphonic acid | Intact Epoxide Ring | Yes (Irreversible) | High |

Structure-Guided Rational Design of Modified Phosphonate Compounds

The detailed understanding of the fosfomycin-MurA interaction, derived from X-ray crystallography and SAR studies, has provided a solid foundation for the rational design of new MurA inhibitors. nih.govmdpi.com The crystal structure of the MurA-fosfomycin complex reveals the key binding interactions and the covalent linkage, offering a template for computational and structure-based drug design approaches. nih.gov

Researchers have employed virtual screening of chemical libraries to identify novel scaffolds that can mimic the binding of fosfomycin to the MurA active site. researchgate.net These efforts aim to discover compounds with different chemical structures that can still form the critical covalent bond with Cys115 or otherwise block the active site. Furthermore, the modification of the phosphonate group itself is an area of active investigation. The goal is to design new phosphonate-containing compounds that retain the ability to bind to the active site while potentially overcoming resistance mechanisms or improving pharmacokinetic properties. researchgate.net These structure-guided design strategies focus on optimizing interactions with key residues in the active site and exploring alternative reactive groups to the epoxide, with the ultimate aim of developing novel antibiotics that can combat the growing threat of drug-resistant bacteria. mdpi.comresearchgate.net

Advanced Research Methodologies and Theoretical Approaches in 3 Methyloxiran 2 Yl Phosphonic Acid Research

X-ray Crystallographic Analysis of Enzyme-Ligand Complexes

X-ray crystallography has been a pivotal technique in elucidating the precise interactions between (3-methyloxiran-2-yl)phosphonic acid and its biological targets. A prime example is the structural analysis of its complex with the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a key player in bacterial cell wall biosynthesis.

Crystallographic studies have revealed that (3-methyloxiran-2-yl)phosphonic acid, also known as fosfomycin (B1673569), acts as an inhibitor of MurA. nih.gov It achieves this by forming a covalent bond with a specific cysteine residue (Cys115 in E. coli MurA) within the enzyme's active site. nih.gov This irreversible alkylation effectively inactivates the enzyme, halting the first committed step of peptidoglycan synthesis. nih.govacs.org The detailed three-dimensional structures obtained from these analyses provide a molecular blueprint of the binding mode, showcasing the critical contacts and the conformational changes that occur upon ligand binding. This structural information is invaluable for understanding the compound's inhibitory mechanism and for the rational design of new, potentially more potent, derivatives.

Advanced Spectroscopic Characterization Techniques in Mechanistic Studies

A variety of advanced spectroscopic techniques are indispensable for the structural elucidation of (3-methyloxiran-2-yl)phosphonic acid and its derivatives, as well as for probing the mechanisms of its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a particularly powerful tool for studying phosphonic acid derivatives. researchgate.netresearchgate.net It provides detailed information about the chemical environment of the phosphorus atom, which is central to the molecule's functionality. researchgate.netresearchgate.net Changes in the ³¹P NMR chemical shift and coupling constants can be used to monitor reactions, such as the opening of the oxirane ring, and to characterize the structure of resulting products. researchgate.net ¹H and ¹³C NMR are also routinely used to fully characterize the carbon framework of the molecule and its derivatives. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a molecule. nist.gov For (3-methyloxiran-2-yl)phosphonic acid, characteristic absorption bands for the P=O, P-O, and C-O-C (epoxide) groups can be identified. nist.govnist.gov Changes in the IR spectrum, such as the disappearance of the epoxide band, can be used to follow the course of reactions involving the opening of this ring. researchgate.net

These spectroscopic methods, often used in combination, provide a comprehensive picture of the molecular structure and how it changes during chemical and biological processes.

Computational Chemistry and Molecular Modeling Studies

Computational approaches have become increasingly integral to understanding the behavior of (3-methyloxiran-2-yl)phosphonic acid at a molecular level.

Docking and Molecular Dynamics Simulations of Target Interactions

Molecular docking and dynamics simulations are used to model the interaction of (3-methyloxiran-2-yl)phosphonic acid with its biological targets, such as the MurA enzyme. These computational methods can predict the preferred binding orientation of the molecule within the active site and identify key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. Molecular dynamics simulations further allow for the study of the dynamic behavior of the enzyme-ligand complex over time, providing insights into conformational changes and the stability of the interaction.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of (3-methyloxiran-2-yl)phosphonic acid. researchgate.net These calculations can elucidate the detailed mechanism of reactions, such as the nucleophilic attack on the epoxide ring. researchgate.net By mapping the potential energy surface of the reaction, researchers can identify transition states and intermediates, providing a deeper understanding of the reaction pathway and the factors that influence its rate.

In Silico Prediction of Compound Interactions and Pathways

In silico tools are increasingly used to predict the biological activities, potential targets, and metabolic pathways of compounds like (3-methyloxiran-2-yl)phosphonic acid. dntb.gov.uaresearchgate.netbepls.com These computational approaches can screen large databases of molecules to identify potential new inhibitors or to predict how a compound might be metabolized in an organism. mdpi.com This can help to prioritize compounds for further experimental investigation and to understand potential mechanisms of action or resistance. researchgate.netbepls.com

Functional Genomics and Proteomics Approaches in Resistance Mechanism Elucidation

The emergence of resistance to (3-methyloxiran-2-yl)phosphonic acid is a significant clinical concern. Functional genomics and proteomics are powerful tools for unraveling the molecular mechanisms underlying this resistance.

Functional Genomics: This approach involves studying the function of genes and their contribution to a particular phenotype, such as antibiotic resistance. Whole-genome sequencing of resistant bacterial strains can identify mutations in genes that are responsible for resistance. nih.govnih.gov For instance, mutations in genes encoding for the transporters responsible for uptake of the drug (e.g., glpT and uhpT in E. coli) are a common mechanism of resistance. nih.govasm.org Additionally, the acquisition of resistance genes, such as fosA, fosB, and fosX, which encode enzymes that inactivate the drug by opening its epoxide ring, can be identified through genomic analysis. acs.orgnih.govlsu.edu

Proteomics: Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. In the context of resistance, proteomics can be used to identify changes in protein expression levels between susceptible and resistant bacterial strains. For example, overexpression of the drug-inactivating enzymes or downregulation of the transporter proteins can be detected. This information complements genomic data and provides a more complete picture of the resistance mechanisms at play. The use of functional domain analysis in proteomics can further enhance the association between genotype and phenotype in comparative genomic studies. frontiersin.org

By integrating these advanced research methodologies, scientists can gain a comprehensive understanding of (3-methyloxiran-2-yl)phosphonic acid, from its fundamental chemical properties to its complex interactions within biological systems. This knowledge is crucial for the development of new therapeutic strategies and for combating the challenge of antibiotic resistance.

Detailed Enzyme Kinetics and Inhibitor Characterization Studies

The primary mechanism of action of (3-Methyloxiran-2-yl)phosphonic acid, specifically the clinically significant stereoisomer fosfomycin, is the inhibition of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme is pivotal in the initial committed step of bacterial peptidoglycan biosynthesis, a pathway essential for maintaining the integrity of the bacterial cell wall. The absence of a homologous enzyme in mammals makes MurA an attractive and specific target for antibacterial agents. nih.govnih.govnih.gov

Fosfomycin, which is the [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid isomer, acts as a potent and irreversible inhibitor of MurA. acs.orgnih.gov Its inhibitory action stems from its structural similarity to the natural substrate phosphoenolpyruvate (B93156) (PEP), allowing it to competitively bind to the active site of the MurA enzyme. nih.govacs.org The presence of the other substrate, UDP-N-acetylglucosamine (UNAG), has been shown to significantly enhance the rate of enzyme inactivation, suggesting that UNAG binding induces a conformational change in the enzyme that makes the active site more accessible or reactive to the inhibitor. nih.govacs.org

The inhibition process involves the covalent modification of a crucial cysteine residue (Cys115 in Escherichia coli MurA) within the enzyme's active site. nih.govnih.gov The highly strained epoxide ring of fosfomycin is susceptible to nucleophilic attack by the thiol group of this cysteine residue. This results in the opening of the epoxide ring and the formation of a stable covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation. nih.govacs.org This covalent adduct formation has been confirmed through mass spectrometry analysis of the modified enzyme. nih.gov

It is important to note that the biological activity and the detailed kinetic parameters are highly specific to the stereochemistry of the molecule. The naturally occurring and clinically utilized form is fosfomycin, the dextrorotatory or (+)-enantiomer, which corresponds to the (2R,3S) configuration. While the general term "(3-Methyloxiran-2-yl)phosphonic acid" encompasses other stereoisomers, such as the levorotatory or (-)-enantiomer, [(2S,3R)-3-methyloxiran-2-yl]phosphonic acid, detailed kinetic data for these other isomers are not extensively reported in the available scientific literature. Therefore, the following kinetic data primarily pertains to the well-characterized (2R,3S)-isomer (fosfomycin).

Enzyme Inhibition Data for (2R,3S)-3-Methyloxiran-2-yl)phosphonic acid (Fosfomycin)

| Enzyme | Organism | Inhibitor | IC50 (μM) | Inhibition Type | Mechanism Detail |

|---|---|---|---|---|---|

| MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) | Escherichia coli | Fosfomycin [(2R,3S)-3-methyloxiran-2-yl)phosphonic acid] | 8.8 | Irreversible, Covalent | Alkylation of active site Cysteine-115 |

Resistance to fosfomycin can emerge through several mechanisms. One significant mechanism is the mutation of the target enzyme, MurA. For instance, the substitution of the critical Cys115 residue with an aspartate (C115D) renders the enzyme resistant to fosfomycin while maintaining its enzymatic activity. nih.govnih.gov Furthermore, some bacteria possess enzymes, such as FosA, FosB, and FosX, that can inactivate fosfomycin by catalyzing the nucleophilic addition of molecules like glutathione (B108866) or water to the epoxide ring, thus preventing it from binding to MurA. rsc.org Some bacterial species also have multiple paralogs of the MurA enzyme, which can exhibit different sensitivities to fosfomycin. rsc.org

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting (3-Methyloxiran-2-yl)phosphonic acid in plant and biological samples?

- Methodological Answer : Detection relies on LC-MS/MS for high sensitivity and specificity. Residues are quantified by converting phosphonic acid concentrations into fosetyl equivalents using molar ratios (phosphonic acid MW = 82 g/mol; fosetyl MW = 110 g/mol). For example, 0.1 mg/kg phosphonic acid equates to 0.13 mg/kg fosetyl . Laboratories must report both individual and summed values, accounting for varying reporting limits (RLs) across regions (e.g., RLs range: 0.01–0.2 mg/kg) .

Q. Which spectroscopic techniques are optimal for characterizing the stereochemistry of (3-Methyloxiran-2-yl)phosphonic acid?

- Methodological Answer : NMR (e.g., H, P) resolves stereochemical configurations and hydrogen bonding patterns, while X-ray crystallography confirms absolute stereochemistry and intermolecular interactions in crystalline forms. These techniques are critical for differentiating enantiomers like (2R,3S)-fosfomycin, which is pharmacologically active .

Q. How is phosphonic acid synthesized in laboratory settings, and what purity controls are implemented?

- Methodological Answer : Synthesis often involves epoxidation of allylphosphonic acid precursors. Multivariate Statistical Process Control (MSPC) monitors batch processes (e.g., cooling crystallization) to ensure purity and reproducibility. Parameters like temperature, pH, and reagent stoichiometry are optimized using empirical models .

Advanced Research Questions

Q. How do researchers resolve contradictions in phosphonic acid residue data across regulatory jurisdictions?

- Methodological Answer : Discrepancies arise from inconsistent RLs and degradation pathways. A harmonized approach involves:

- Standardizing RLs (e.g., adopting 0.01 mg/kg as a universal threshold) .

- Tracing origins via isotopic labeling or degradation studies to distinguish natural biosynthesis (e.g., plant metabolism) from fungicide breakdown .

- Statistical reconciliation using Bayesian models to account for regional analytical biases .

Q. What coordination chemistry principles govern the design of metal-organic frameworks (MOFs) using phosphonic acid derivatives?

- Methodological Answer : Phosphonic acid’s tridentate oxygen atoms enable coordination with metals (e.g., Cu, La) under hydrothermal conditions. For example, DOTP (a tetraazamacrocyclic phosphonate) complexes terbium for bone-targeting imaging. Computational tools like ab initio molecular dynamics (AIMD) simulate proton conduction pathways in MOFs, guiding material design for fuel cells or drug delivery .

Q. How can molecular dynamics (MD) simulations elucidate proton transport mechanisms in phosphonic acid-based ionomers?

- Methodological Answer : AIMD simulations reveal that strong electrostatic interactions between hydronium ions and phosphonic acid groups slow proton diffusion. Heterogeneous systems (e.g., sulfonic/phosphonic acid copolymers) exhibit phase-separated morphologies, which enhance conductivity. Simulations optimize side-chain density and hydration levels for high-performance polymer electrolyte membranes (PEMs) .

Data Interpretation and Experimental Design

Q. What experimental strategies differentiate antibiotic resistance mechanisms in fosfomycin-treated bacterial strains?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) assays under varying pH/osmolarity conditions identify resistance linked to transporter mutations (e.g., GlpT or UhpT).

- Genomic knockout studies target fosfomycin-modifying enzymes (e.g., FosA, FosX).

- Metabolomic profiling tracks intracellular phosphonic acid accumulation to assess efflux pump efficiency .

Q. How do environmental factors influence phosphonic acid degradation in agricultural systems?

- Methodological Answer : Degradation pathways include:

- UV photolysis : Accelerated by TiO catalysts under solar light.

- Microbial metabolism : Soil bacteria (e.g., Pseudomonas) cleave the C-P bond via phosphonatase enzymes.

- Advanced oxidation processes (AOPs) : Ozone or Fenton’s reagents mineralize residues into phosphate and CO. Field studies require controlled variables (e.g., soil organic content, irrigation frequency) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.